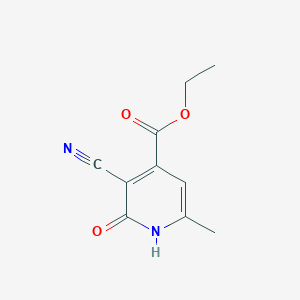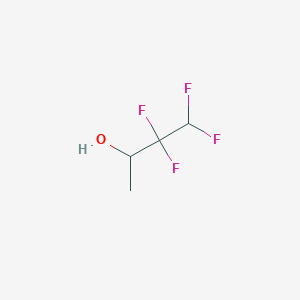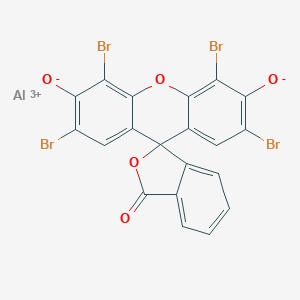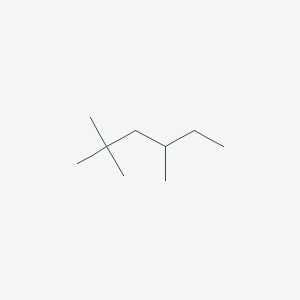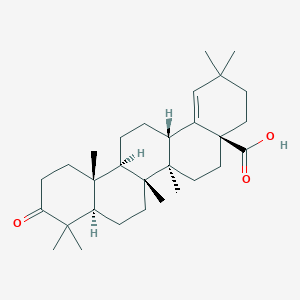
Moronic acid
Vue d'ensemble
Description
Moronic acid is a natural triterpene . It can be extracted from the Rhus javanica, a sumac plant traditionally believed to hold medicinal applications . The molecule has also been extracted from the hemiparasitic mistletoe plant (Phoradendron reichenbachianum) .
Synthesis Analysis
Moronic acid is a pentacyclic triterpenoid made up of olean-18-ene with an oxo group at position 3 and a carboxy group at position 28 . It’s synthesized from an oleanane hydride . Efficient synthesis of moronic acid and related triterpenes has been achieved starting from betulin .Molecular Structure Analysis
The molecular formula of Moronic acid is C30H46O3 . It is a pentacyclic triterpenoid that is olean-18-ene substituted at position 3 by an oxo group and position 28 by a carboxy group .Chemical Reactions Analysis
Moronic acid has demonstrated a wide range of pharmacological effects such as Antidiabetic activity, Anti-AIDS agents, Chemotherapeutic agents, Virus lytic, Anti-HIV, Cytotoxic activity, Anti-herpes, Antimicrobial activity, Ribosome-loaded mRNAs .Physical And Chemical Properties Analysis
The molecular weight of Moronic acid is 454.7 g/mol . It is a pentacyclic triterpenoid that is olean-18-ene substituted at position 3 by an oxo group and position 28 by a carboxy group .Applications De Recherche Scientifique
Anti-HIV Activity
Moronic acid has shown promise as an anti-HIV agent . It inhibits the HIV-1 protease, an enzyme critical for the virus’s life cycle . This inhibition can potentially prevent the maturation of the virus, rendering it non-infectious. Moreover, moronic acid derivatives like Bevirimat have been studied for their efficacy against HIV strains resistant to other protease inhibitors .
Antimicrobial Properties
Research indicates that moronic acid possesses antimicrobial properties . It has been effective against various bacterial strains, which could make it a valuable addition to the arsenal of antimicrobial agents, especially in an era of increasing antibiotic resistance .
Anti-Diabetic Potential
Moronic acid has demonstrated anti-diabetic activity in scientific studies. It has been shown to exert antihyperglycemic effects in non-insulin-dependent diabetes models, suggesting its potential role in managing blood sugar levels .
Anti-Herpes Efficacy
The compound has also been explored for its anti-herpes effects . Moronic acid and its derivatives have been tested against herpes simplex virus, showing the ability to inhibit viral replication .
Anticancer Research
Moronic acid exhibits cytotoxic properties , which have been harnessed in anticancer research. Its ability to induce apoptosis in cancer cells makes it a compound of interest for developing new cancer therapies .
Immunomodulatory Effects
Studies have compared moronic acid to hydrocortisone, analyzing its effects on the immune system. It appears to modulate the immune response, which could be beneficial in treating inflammatory diseases .
Mécanisme D'action
Target of Action
Moronic acid, a natural triterpene , has been found to have significant anti-HIV and anti-HSV (Herpes Simplex Virus) activity . It targets the viral life cycle events, making it a promising candidate for anti-viral drug development .
Mode of Action
The mode of action of moronic acid involves its interaction with the viral life cycle. It shows oral therapeutic efficacy in HSV-infected mice and possesses novel anti-HSV activity . A particular derivative of moronic acid has shown potent anti-HIV activity, suggesting that it interacts with the virus in a way that inhibits its replication .
Biochemical Pathways
Moronic acid affects the lipid metabolites of the arachidonic acid (AA) pathway, which plays a crucial role in the lifecycle of herpesvirus infections . Various herpesviruses utilize these lipid pathways to their advantage, and targeting them with moronic acid can help combat these infections .
Pharmacokinetics
It’s known that moronic acid can be extracted from rhus javanica, a sumac plant, and also from mistletoe (phoradendron reichenbachianum) . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of moronic acid’s action is the inhibition of viral replication. It has shown oral therapeutic efficacy in HSV-infected mice . A particular derivative of moronic acid has shown potent anti-HIV activity, with EC50 values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (a multiple protease inhibitor resistant strain), and 0.13 μM against FHR-2 (an HIV strain resistant to bevirimat) .
Safety and Hazards
Orientations Futures
A particular moronic acid derivative showed potent anti-HIV activity with EC50 values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (a multiple protease inhibitor resistant strain), and 0.13 μM against FHR-2 (an HIV strain resistant to bevirimat) . This derivative has become a new lead for clinical trials and is also active against herpes simplex virus 1 .
Propriétés
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJVVZWBKIXQQ-QALSDZMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891948 | |
| Record name | Moronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moronic acid | |
CAS RN |
6713-27-5 | |
| Record name | Moronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6713-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8W7HC4JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)
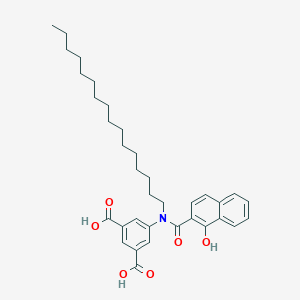
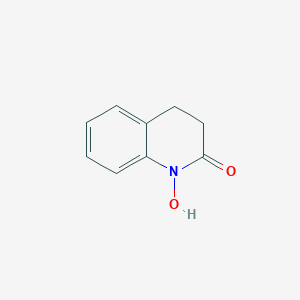
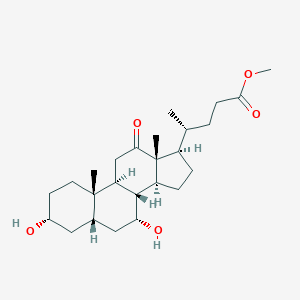
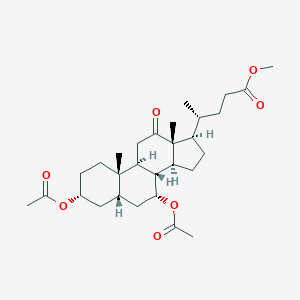
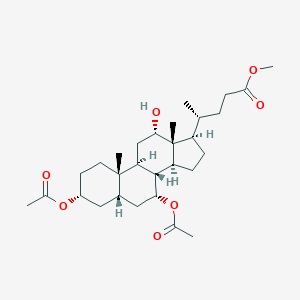
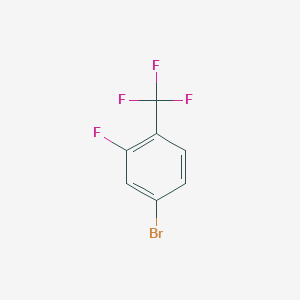
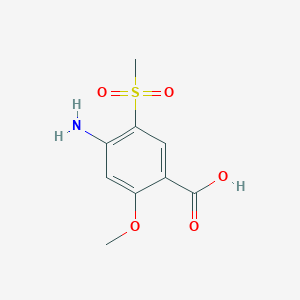
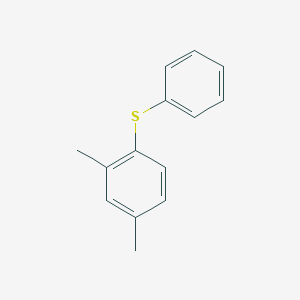
![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
